![molecular formula C17H21NO2S2 B2931896 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034331-57-0](/img/structure/B2931896.png)
2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It’s an essential compound in medicinal chemistry and material science, and it’s used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The 2,5-dimethyl variant of thiophene has two methyl groups attached to the 2nd and 5th carbon atoms in the ring .Chemical Reactions Analysis
Thiophene can undergo various chemical reactions. For example, it can react with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial and Antifungal Properties
Thiophene derivatives have been shown to exhibit significant inhibitory effects against various bacterial and fungal organisms, which could make them valuable in developing new antimicrobial agents .
Anti-inflammatory Agents
Some thiophene compounds act as anti-inflammatory agents, potentially useful in treating conditions like Alzheimer’s disease by working as serotonin antagonists .
Materials Science
Thiophene derivatives are used in materials science, particularly in nuclear magnetic resonance characterization of boronate esters, which is crucial for understanding the structure and properties of materials .
Medicinal Chemistry
Thiophene-based analogs are considered a potential class of biologically active compounds for medicinal chemists to develop advanced compounds with various biological effects .
Mechanism of Action
The mechanism of action of thiophene-based compounds can vary depending on their specific structure and the biological system they interact with. Some thiophene-based compounds have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13-7-8-14(2)15(12-13)22(19,20)18-17(9-3-4-10-17)16-6-5-11-21-16/h5-8,11-12,18H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKCEDWNRZOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide |
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